3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide
Description
3-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by:
- Benzene ring substitution: A chlorine atom at position 3 and a methyl group at position 2.
- Sulfonamide linkage: The sulfonyl group is connected to a propyl chain bearing a hydroxyl group and a thiophen-2-yl moiety at the terminal carbon.
The hydroxyl group may enhance solubility through hydrogen bonding, while the thiophene ring could contribute to aromatic interactions in biological systems.
Properties
IUPAC Name |
3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10-11(15)4-2-6-14(10)21(18,19)16-8-7-12(17)13-5-3-9-20-13/h2-6,9,12,16-17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKAESWHXQYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 2-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The 2-methylbenzenesulfonyl chloride undergoes nucleophilic substitution with 3-chloro-1-propanol to form 3-chloro-2-methylbenzenesulfonyl chloride.
Thiophene Introduction: The intermediate product is then reacted with thiophene-2-carbaldehyde in the presence of a base to introduce the thiophene ring.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The target compound’s benzene ring features 3-chloro and 2-methyl groups. Key comparisons include:
- N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide (): Benzene substituents: 5-fluoro and 2-methoxy. 2-Methoxy is electron-donating, contrasting with the target’s 2-methyl, which has weaker electronic effects but greater steric bulk .
N-Substituent Chain and Functional Groups
The 3-hydroxy-3-(thiophen-2-yl)propyl chain distinguishes the target compound:
Thiophene vs. Chlorophenyl :
Hydroxypropyl Chain :
Thiophene-Containing Analogues
- (S)-N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]-... Amine ():
- Impurity B (EP) (): (E)-N-[3-(Methylamino)Propyl]-3-(Thiophen-2-yl)Prop-2-Enamide Features a thiophene-linked enamide. The absence of a sulfonamide core reduces polarity but retains sulfur’s electronic effects .
Data Table: Structural and Functional Comparison
Research Implications
- Pharmacological Potential: The target’s sulfonamide core and thiophene moiety align with drug-like properties, including balanced lipophilicity and binding versatility.
- Synthetic Challenges : High-purity synthesis (as emphasized in for analogous compounds) is critical for pharmacological evaluation .
- Structure-Activity Relationships (SAR) : Substituent variations (e.g., chloro vs. fluoro, thiophene vs. phenyl) warrant further study to optimize bioactivity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
